- Preparation method of halotryptophanSynthesis, resolution and characterization of ring substituted phenylalanines and tryptophans, China, 1987, 30(1), 13-21
Cas no 97749-24-1 (5-Fluoro-D-tryptophan)
5-Fluoro-D-tryptophan Chemical and Physical Properties
Names and Identifiers
-
- D-Tryptophan, 5-fluoro-
- 5-Fluoro-D-tryptophan
- D-5-Fluorotryptophan
- 5-Fluoro-D-tryptophan (ACI)
- D
- (2R)-2-Amino-3-(5-fluoro-1H-indol-3-yl)propanoic acid
-
- MDL: MFCD06797666
- Inchi: 1S/C11H11FN2O2/c12-7-1-2-10-8(4-7)6(5-14-10)3-9(13)11(15)16/h1-2,4-5,9,14H,3,13H2,(H,15,16)/t9-/m1/s1
- InChI Key: INPQIVHQSQUEAJ-SECBINFHSA-N
- SMILES: C(C1=CNC2C=CC(=CC1=2)F)[C@@H](N)C(=O)O
Computed Properties
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 16
- Rotatable Bond Count: 3
- Complexity: 275
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: nothing
Experimental Properties
- Density: 1.442±0.06 g/cm3 (20 ºC 760 Torr),
- Solubility: Slightly soluble (4.4 g/l) (25 º C),
5-Fluoro-D-tryptophan Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM148898-1g |
(R)-2-amino-3-(5-fluoro-1H-indol-3-yl)propanoic acid |
97749-24-1 | 97% | 1g |
$400 | 2021-06-09 | |
| Chemenu | CM148898-5g |
(R)-2-amino-3-(5-fluoro-1H-indol-3-yl)propanoic acid |
97749-24-1 | 97% | 5g |
$1680 | 2021-06-09 | |
| TRC | F870075-10mg |
5-Fluoro-D-tryptophan |
97749-24-1 | 10mg |
$ 50.00 | 2022-06-04 | ||
| TRC | F870075-50mg |
5-Fluoro-D-tryptophan |
97749-24-1 | 50mg |
$ 95.00 | 2022-06-04 | ||
| TRC | F870075-100mg |
5-Fluoro-D-tryptophan |
97749-24-1 | 100mg |
$ 135.00 | 2022-06-04 | ||
| Chemenu | CM148898-1g |
(R)-2-amino-3-(5-fluoro-1H-indol-3-yl)propanoic acid |
97749-24-1 | 97% | 1g |
$539 | 2024-07-18 | |
| Chemenu | CM148898-5g |
(R)-2-amino-3-(5-fluoro-1H-indol-3-yl)propanoic acid |
97749-24-1 | 97% | 5g |
$2267 | 2024-07-18 | |
| Apollo Scientific | PC904537-250mg |
5-Fluoro-D-tryptophan |
97749-24-1 | 97% | 250mg |
£270.00 | 2025-02-22 | |
| Apollo Scientific | PC904537-500mg |
5-Fluoro-D-tryptophan |
97749-24-1 | 97% | 500mg |
£405.00 | 2025-02-22 | |
| Apollo Scientific | PC904537-1g |
5-Fluoro-D-tryptophan |
97749-24-1 | 97% | 1g |
£600.00 | 2025-02-22 |
5-Fluoro-D-tryptophan Production Method
Production Method 1
2.1 Reagents: Sodium hydroxide Solvents: Water ; 3 d, rt
1.1 Reagents: Sodium hydroxide Solvents: 1,4-Dioxane , Water
2.1 Reagents: Methanol , Thionyl chloride Solvents: Methanol
3.1 Reagents: Acetonitrile , Sodium hydroxide , Chymotrypsin Solvents: Acetonitrile , Water
4.1 Reagents: Hydrochloric acid Solvents: Water
Production Method 2
2.1 Reagents: Dimethyl sulfate , Sodium ethoxide Solvents: Ethanol ; 0 - 20 °C; 20 h, 20 °C → rt
3.1 Reagents: Sodium hydroxide Solvents: Water ; 6 h, 70 °C
4.1 Reagents: Sodium hydroxide Solvents: Water ; 3 d, rt
- Preparation method of halotryptophan, China, , ,
Production Method 3
1.2 Reagents: Acetic acid
2.1 Reagents: Sulfuric acid Solvents: Water
3.1 Reagents: Sodium hydroxide Solvents: 1,4-Dioxane , Water
4.1 Reagents: Methanol , Thionyl chloride Solvents: Methanol
5.1 Reagents: Acetonitrile , Sodium hydroxide , Chymotrypsin Solvents: Acetonitrile , Water
6.1 Reagents: Hydrochloric acid Solvents: Water
- Synthesis, resolution and characterization of ring substituted phenylalanines and tryptophans, International Journal of Peptide & Protein Research, 1987, 30(1), 13-21
Production Method 4
1.2 Reagents: Methanol ; rt
- Enzymatic production D-tryptophan and substituted D-tryptophans using nonribosomal peptide synthetase IvoA, World Intellectual Property Organization, , ,
Production Method 5
1.1 Reagents: Methanol , Thionyl chloride Solvents: Methanol
2.1 Reagents: Acetonitrile , Sodium hydroxide , Chymotrypsin Solvents: Acetonitrile , Water
3.1 Reagents: Hydrochloric acid Solvents: Water
- Preparation method of halotryptophanSynthesis, resolution and characterization of ring substituted phenylalanines and tryptophans, China, 1987, 30(1), 13-21
Production Method 6
- Synthesis, resolution and characterization of ring substituted phenylalanines and tryptophans, International Journal of Peptide & Protein Research, 1987, 30(1), 13-21
Production Method 7
2.1 Reagents: Hydrochloric acid Solvents: Water
- Synthesis, resolution and characterization of ring substituted phenylalanines and tryptophans, International Journal of Peptide & Protein Research, 1987, 30(1), 13-21
Production Method 8
2.1 Reagents: Sodium hydroxide Solvents: Water ; 6 h, 70 °C
3.1 Reagents: Sodium hydroxide Solvents: Water ; 3 d, rt
- Preparation method of halotryptophan, China, , ,
Production Method 9
2.1 Reagents: Sodium hydroxide Solvents: 1,4-Dioxane , Water
3.1 Reagents: Methanol , Thionyl chloride Solvents: Methanol
4.1 Reagents: Acetonitrile , Sodium hydroxide , Chymotrypsin Solvents: Acetonitrile , Water
5.1 Reagents: Hydrochloric acid Solvents: Water
- Synthesis, resolution and characterization of ring substituted phenylalanines and tryptophans, International Journal of Peptide & Protein Research, 1987, 30(1), 13-21
5-Fluoro-D-tryptophan Raw materials
- 5-Fluoroindole
- 5-Fluorogramine
- 1,3-diethyl 2-acetamidopropanedioate
- (4-Fluorophenyl)hydrazine
- 5-Fluoro-DL-tryptophan
- Propanedioic acid, 2-(acetylamino)-2-[(5-fluoro-1H-indol-3-yl)methyl]-, 1,3-diethyl ester
- (R)-N-Acetyl-5-fluoro-trp-OMe
- N-Acetyl-5-fluoro-L-tryptophan
- N-Acetyl-5-fluorotryptophan methyl ester
- Propanedioic acid, 2-(acetylamino)-2-[3-[2-(4-fluorophenyl)hydrazinylidene]propyl]-, 1,3-diethyl ester
5-Fluoro-D-tryptophan Preparation Products
5-Fluoro-D-tryptophan Suppliers
5-Fluoro-D-tryptophan Related Literature
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Christopher J. Harrison,Kyle J. Berean,Enrico Della Gaspera,Jian Zhen Ou,Richard B. Kaner,Kourosh Kalantar-zadeh,Torben Daeneke Nanoscale, 2016,8, 16276-16283
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Helga Garcia,Rui Ferreira,Marija Petkovic,Jamie L. Ferguson,Maria C. Leitão,H. Q. Nimal Gunaratne,Luís Paulo N. Rebelo Green Chem., 2010,12, 367-369
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4. Fatty acid eutectic mixtures and derivatives from non-edible animal fat as phase change materials†Pau Gallart-Sirvent,Marc Martín,Gemma Villorbina,Mercè Balcells,Aran Solé,Luisa F. Cabeza,Ramon Canela-Garayoa RSC Adv., 2017,7, 24133-24139
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Jacob S. Jordan,Evan R. Williams Analyst, 2021,146, 2617-2625
Additional information on 5-Fluoro-D-tryptophan
5-Fluoro-D-Tryptophan: A Comprehensive Overview
The compound with CAS No. 97749-24-1, commonly referred to as 5-Fluoro-D-Tryptophan, is a fluorinated derivative of the essential amino acid tryptophan. This compound has garnered significant attention in the fields of neuroscience, pharmacology, and medicinal chemistry due to its unique properties and potential therapeutic applications. In this article, we will delve into the structural characteristics, biological functions, and recent advancements in research related to 5-Fluoro-D-Tryptophan.
5-Fluoro-D-Tryptophan is a chiral molecule with a fluorine atom substituted at the fifth position of the indole ring of tryptophan. This substitution introduces distinct chemical and biological properties compared to its parent compound. The D-enantiomer specifically refers to the configuration of the amino acid, where the carboxyl group is on the right side of the chiral center. This stereochemistry plays a crucial role in determining the compound's interactions with biological systems.
Recent studies have highlighted the role of 5-Fluoro-D-Tryptophan in modulating neurotransmitter synthesis, particularly serotonin (5-hydroxytryptamine). Serotonin is a key neurotransmitter involved in regulating mood, appetite, sleep, and cognitive functions. The incorporation of fluorine at the fifth position of tryptophan enhances its ability to cross the blood-brain barrier, making it a promising candidate for therapeutic interventions targeting central nervous system disorders.
One of the most exciting developments involving 5-Fluoro-D-Tryptophan is its potential as a precursor for selective serotonin reuptake inhibitors (SSRIs). By modifying tryptophan's structure, researchers have been able to design molecules that exhibit enhanced bioavailability and selectivity for serotonin transporters. This advancement could lead to the development of novel antidepressant medications with fewer side effects compared to current treatments.
In addition to its role in neurotransmitter synthesis, 5-Fluoro-D-Tryptophan has shown promise in neuroprotective applications. Preclinical studies have demonstrated that this compound can mitigate oxidative stress and inflammation in neuronal cells, suggesting its potential utility in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. These findings underscore the importance of further research into its mechanisms of action and efficacy in vivo.
The synthesis of 5-Fluoro-D-Tryptophan involves a multi-step process that includes fluorination reactions and stereochemical control to ensure the correct configuration of the D-enantiomer. Researchers have employed various methodologies, including enzymatic resolutions and asymmetric synthesis, to optimize the production process. These advancements have significantly improved the yield and purity of 5-Fluoro-D-Tryptophan, making it more accessible for large-scale studies.
From a pharmacokinetic perspective, 5-Fluoro-D-Tryptophan exhibits favorable absorption profiles, which contribute to its efficacy as a therapeutic agent. Studies have shown that it achieves significant concentrations in brain tissue following oral administration, indicating its potential for use in treating central nervous system disorders. Furthermore, its metabolic stability has been evaluated in preclinical models, revealing minimal off-target effects and acceptable toxicity profiles.
Recent collaborative efforts between academic institutions and pharmaceutical companies have accelerated the exploration of 5-Fluoro-D-Tryptophan's therapeutic potential. For instance, clinical trials are currently underway to assess its efficacy in treating major depressive disorder (MDD). Early results suggest that it may offer advantages over existing treatments by providing rapid onset of action and reduced risk of tolerance development.
Beyond its therapeutic applications, 5-Fluoro-D-Tryptophan has also found utility as a research tool in neurobiology. Its ability to selectively modulate serotonin pathways makes it an invaluable compound for studying neurotransmitter dynamics under various experimental conditions. Researchers have utilized it to investigate the molecular mechanisms underlying mood regulation and cognitive processing, contributing significantly to our understanding of brain function.
In conclusion, 5-Fluoro-D-Tryptophan represents a groundbreaking advancement in amino acid chemistry with profound implications for neuroscience and drug development. Its unique structural features, coupled with promising preclinical results, position it as a leading candidate for addressing unmet medical needs in mental health and neurodegenerative diseases. As research continues to unfold, we can anticipate further breakthroughs that will solidify its role as a cornerstone in modern medicine.
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